4-[(5-Bromopyridin-2-yl)amino]butan-1-ol
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Overview
Description
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C₉H₁₃BrN₂O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol typically involves the reaction of 5-bromopyridine-2-amine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 4-[(5-Bromopyridin-2-yl)amino]butanal
Reduction: 4-[(2-Pyridyl)amino]butan-1-ol
Substitution: 4-[(5-Aminopyridin-2-yl)amino]butan-1-ol
Scientific Research Applications
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Chloropyridin-2-yl)amino]butan-1-ol
- 4-[(5-Fluoropyridin-2-yl)amino]butan-1-ol
- 4-[(5-Iodopyridin-2-yl)amino]butan-1-ol
Uniqueness
4-[(5-Bromopyridin-2-yl)amino]butan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s overall reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-3-4-9(12-7-8)11-5-1-2-6-13/h3-4,7,13H,1-2,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGTLFBXNBWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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